molecular formula C8H4F3N3O2 B2469880 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779124-56-9

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2469880
CAS No.: 1779124-56-9
M. Wt: 231.134
InChI Key: AEDCZMVDVXIEGR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds are N-heterocyclic and have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .


Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . In one study, a family of pyrazolo[1,5-a]pyrimidines (PPs) was identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .


Physical and Chemical Properties Analysis

The molecular formula of this compound is C8H4F3N3O2 and its molecular weight is 231.13 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been utilized in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. For instance, Usachev et al. (2012) demonstrated the regioselective synthesis of trifluoromethyl and difluoromethylpyrazolo[1,5-c]pyrimidines, highlighting the compound's utility in producing complex molecular structures Usachev et al., 2012.
  • Liu et al. (2016) reported on the synthesis of a compound using this compound, noting its distinct inhibition of cancer cell proliferation, demonstrating the compound's potential in medicinal chemistry Liu et al., 2016.

Biological Activity and Potential Applications

  • The compound's derivatives have been explored for their potential anticancer activity. Kumar et al. (2016) synthesized novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives and identified several compounds with promising anticancer properties Kumar et al., 2016.
  • Burgart et al. (2020) synthesized new pyrazolo[1,5-a]pyrimidinones functionalized with the tolylhydrazone fragment and discovered that these derivatives have pronounced analgesic activity. A trifluoromethyl-containing analog selectively inhibited carboxylesterase Burgart et al., 2020.

Chemical Synthesis and Methodologies

  • Jismy et al. (2018) reported an efficient two-step synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, highlighting the role of this compound in facilitating new synthetic routes for fluorinated compounds Jismy et al., 2018.

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the field of medicinal chemistry . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-13-14-3-4(7(15)16)1-12-6(5)14/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDCZMVDVXIEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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